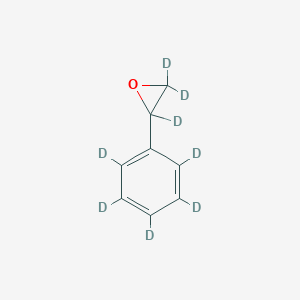

2,2,3-Trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)oxirane

Description

Chemical Name: 2,2,3-Trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)oxirane Synonyms: Styrene Oxide-D8, [2H8]-(±)-Styrene Oxide CAS: 148076-33-9 Molecular Formula: C₈D₈O Molecular Weight: 128.2 g/mol Storage: 2–8°C

This compound is a fully deuterated derivative of styrene oxide, with eight deuterium atoms replacing hydrogens: three on the oxirane ring (positions 2,2,3) and five on the phenyl ring. Deuterated epoxides like this are critical in kinetic and mechanistic studies, as deuteration reduces vibrational interference in spectroscopic analyses (e.g., NMR) and slows reaction rates due to the kinetic isotope effect (KIE) .

Properties

IUPAC Name |

2,2,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/i1D,2D,3D,4D,5D,6D2,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMVMTVKBNGEAK-INHGFZCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(O2)([2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Propylene Oxide-D6

Chemical Name : 2,2,3-Trideuterio-3-(trideuteriomethyl)oxirane

CAS : 202468-69-7

Formula : C₃D₆O

Molecular Weight : 64.12 g/mol

Density : 0.916 g/mL at 25°C

Melting Point : −112°C

Key Differences :

2-(2,3,4,5,6-Pentafluorophenyl)oxirane

Chemical Name : Pentafluorophenyloxirane

CAS : 13561-85-8

Formula : C₈H₅F₅O (inferred)

Molecular Weight : ~220.1 g/mol (estimated)

Key Features :

- Substituents : Electron-withdrawing pentafluorophenyl group.

- Reactivity : Enhanced electrophilicity of the oxirane ring due to fluorine substitution, making it more reactive toward nucleophiles compared to deuterated analogs .

Comparative Data Table

Research Findings and Kinetic Behavior

Deuterated epoxides exhibit distinct reactivity due to the kinetic isotope effect (KIE) , which arises from the increased mass of deuterium altering bond vibrational frequencies. For example:

- Styrene Oxide-D8: Reacts ~2–3 times slower with hydroxyl radicals (OH•) than non-deuterated styrene oxide. This is critical in atmospheric chemistry, where deuterated analogs help quantify degradation pathways .

- Propylene Oxide-D6 : Similar KIE trends are observed, though the smaller molecule may show slightly reduced isotope effects compared to aromatic epoxides .

In contrast, pentafluorophenyloxirane reacts faster in nucleophilic additions due to fluorine’s electron-withdrawing nature, which polarizes the oxirane ring .

Stability and Handling Considerations

Preparation Methods

Synthesis via Deuterated Styrene Precursors

The most common route to styrene oxide-D8 begins with the synthesis of fully deuterated styrene (styrene-D8), followed by epoxidation.

Synthesis of Styrene-D8

Styrene-D8 is synthesized through a two-step process:

-

Deuteration of Benzene : Benzene-D6 is prepared via catalytic exchange using deuterium gas (D2) and a platinum or palladium catalyst under high-pressure conditions.

-

Vinylation of Benzene-D6 : Benzene-D6 reacts with ethylene-D4 (CD2=CD2) in the presence of a Friedel-Crafts catalyst (e.g., aluminum chloride) to yield styrene-D8.

Reaction Conditions :

-

Temperature: 80–100°C

-

Catalyst: AlCl3 (1–2 mol%)

-

Solvent: None (neat reaction)

-

Yield: ~70–80%

Epoxidation of Styrene-D8

The deuterated styrene is epoxidized using methods adapted from non-deuterated styrene oxide synthesis. A patented approach involves the reaction of styrene chlorohydrin and styrene dichloride with calcium acetate in ethanol.

Procedure :

-

Chlorination of Styrene-D8 :

-

Epoxidation :

Critical Parameters :

Post-Synthetic Deuteration of Styrene Oxide

An alternative method involves isotopic exchange on pre-formed styrene oxide using deuterated reagents.

Acid-Catalyzed H/D Exchange

Metal-Catalyzed Deuteration

-

Catalysts : Pd/C, Rh/Al2O3.

-

Procedure :

-

Outcome :

-

Full deuteration of vinyl and aromatic positions requires prolonged reaction times (>72 hours).

-

Analytical Characterization of Styrene Oxide-D8

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Challenges and Optimization Strategies

Isotopic Purity Considerations

-

Impurity Sources :

-

Residual protiated solvents (e.g., H2O in ethanol).

-

Incomplete deuteration during styrene-D8 synthesis.

-

-

Mitigation :

-

Use of anhydrous, deuterated solvents (e.g., EtOD, D2O).

-

Multiple distillation steps under inert atmosphere.

-

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.